2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-

Description

Contextualization within the Gamma-Lactone Chemical Class

2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- belongs to the broad and significant class of organic compounds known as gamma-lactones (γ-lactones). Structurally, γ-lactones are characterized by a five-membered ring containing an ester functional group. This ring consists of four carbon atoms and one oxygen atom, with a ketone group on the carbon atom adjacent to the endocyclic oxygen. nist.gov They are formally cyclic esters of 4-hydroxycarboxylic acids.

This chemical class is widely distributed in nature, particularly in fruits, and is a key contributor to their characteristic aromas. researchgate.net As the carbon chain attached to the lactone ring increases, the odor profile of γ-lactones evolves, ranging from coumarin-like to coconut and peach-like notes. researchgate.net Due to their pleasant organoleptic properties, many γ-lactones are of great commercial importance in the flavor and fragrance industries. researchgate.net The synthesis of substituted dihydrofuran-2(3H)-ones is a continuously developing area of chemical research, driven by their presence in a vast number of natural products and their wide range of biological activities. researchgate.net

Nomenclature and Isomeric Forms of Dihydrofuranone, 5-(3-hexen-1-yl)dihydro-

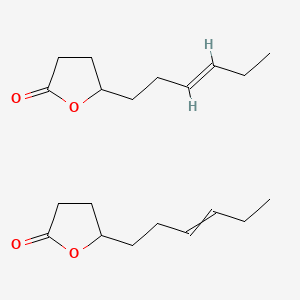

The systematic name 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- describes a γ-butyrolactone ring substituted at the 5-position with a hexenyl side chain. The presence of a carbon-carbon double bond in the side chain and a chiral center at the 5-position of the lactone ring gives rise to several isomeric forms.

This isomer is distinguished by the (Z)-configuration of the double bond in the C6 side chain, indicating that the higher-priority substituents are on the same side of the double bond. It is commonly known as γ-jasmolactone or cis-jasmolactone. tandfonline.com Historically identified as a significant odorous component in jasmine oil, γ-jasmolactone is highly valued in the fragrance and flavor industries. google.com Its scent is described as powerful, fruity, floral, green, creamy, sweet, and juicy, with associations to peach, apricot, and tropical fruits. tandfonline.comgoogle.comnih.gov

The (E)-isomer, also referred to as trans-5-(3-hexen-1-yl)dihydrofuran-2(3H)-one, features the alternative geometric arrangement around the side-chain double bond. researchgate.net In this configuration, the higher-priority groups are on opposite sides. While chemically distinct, it is studied less frequently than its (Z)-counterpart, which is more commonly found in notable natural sources like jasmine.

The carbon atom at the 5-position of the furanone ring is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (5R) and (5S). This chirality applies to both the (Z) and (E) geometric isomers.

The specific spatial arrangement of these enantiomers has a profound impact on their sensory properties. Research has shown that for γ-jasmolactone, the (R)-(+)-enantiomer is perceived as more intense, with a sweeter floral note compared to the (S)-(-)-enantiomer . tandfonline.com This distinction is critical, as the physiological activities and sensory perceptions of biologically active natural products often depend on the specific configuration of their stereogenic centers. tandfonline.com The significant difference between enantiomers underscores the importance of enantioselective synthesis, a branch of chemistry focused on preparing a single, desired enantiomer of a chiral molecule. rsc.org For many γ-lactones, the (R)-chiral forms tend to be the predominant enantiomer found in nature. nih.gov

| Common Name | Systematic Name | CAS Number | Molecular Formula |

|---|---|---|---|

| (Z)-γ-Jasmolactone | (Z)-5-(3-Hexen-1-yl)dihydro-2(3H)-furanone | 63095-33-0 | C₁₀H₁₆O₂ |

| (E)-γ-Jasmolactone | (E)-5-(3-Hexen-1-yl)dihydro-2(3H)-furanone | 97416-87-0 | C₁₀H₁₆O₂ |

Historical and Current Research Significance within Chemical Sciences

The significance of this compound family stems from its organoleptic properties and its challenging chemical structure. Historically, γ-jasmolactone was identified as a key aromatic principle in jasmine oil and was subsequently used in perfumery applications. google.com While its role in fragrance was established, it was later discovered to be surprisingly effective as a flavoring agent for imparting, enhancing, or improving the fruity character of foods and beverages. google.com

In modern chemical sciences, these lactones, particularly γ-jasmolactone, are important targets for organic synthesis. The presence of both geometric isomerism in the side chain and a chiral center on the lactone ring presents a significant stereochemical challenge. Consequently, numerous research efforts have been dedicated to developing synthetic routes that can control these features. The development of enantioselective synthesis methods to produce specific enantiomers like (R)-(+)-γ-jasmolactone is a prominent area of research, demonstrating the compound's role as a benchmark for testing new synthetic methodologies. tandfonline.comtandfonline.com These synthetic endeavors are crucial, as they allow for the production of specific isomers to study their unique properties and to meet commercial demand in the flavor, fragrance, and pharmaceutical industries. tandfonline.comnih.gov

| Descriptor | Associated Nuances | Source |

|---|---|---|

| Fruity | Peach, Apricot, Tropical Fruits | google.comnih.gov |

| Floral | Jasmine | nih.gov |

| Creamy | Buttery, Coconut | thegoodscentscompany.com |

| Sweet | - | google.com |

| Green | - | google.com |

Properties

CAS No. |

67114-38-9 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

5-hex-3-enyloxolan-2-one;5-[(E)-hex-3-enyl]oxolan-2-one |

InChI |

InChI=1S/2C10H16O2/c2*1-2-3-4-5-6-9-7-8-10(11)12-9/h2*3-4,9H,2,5-8H2,1H3/b4-3+; |

InChI Key |

KDMDJPLSSNBIHO-BJILWQEISA-N |

Isomeric SMILES |

CCC=CCCC1CCC(=O)O1.CC/C=C/CCC1CCC(=O)O1 |

Canonical SMILES |

CCC=CCCC1CCC(=O)O1.CCC=CCCC1CCC(=O)O1 |

density |

0.979-0.986 (20°) |

physical_description |

Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways

Biological Sources and Distribution

The (Z)-isomer of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is a naturally occurring compound found in a variety of plants. mdpi.com It has been identified as a component in peppermint (Mentha species) and passionfruit. mdpi.com Furthermore, its presence has been noted in certain tea varieties. mdpi.com The compound is also detected in a broader category of herbs and spices. foodb.ca Its organoleptic properties are described as fruity, floral, creamy, and sweet, with associations to peaches and tropical fruits, which explains its contribution to the characteristic aroma of these plants. google.com

Interactive Data Table: Plant Sources of (Z)-5-(3-hexen-1-yl)dihydro-2(3H)-furanone

| Plant Source | Reference |

| Peppermint (Mentha oils) | mdpi.com |

| Passionfruit | mdpi.com |

| Tea Varieties | mdpi.com |

| Herbs and Spices | foodb.ca |

Beyond the plant kingdom, this gamma-lactone has been identified as a product of microbial biotransformation. Specifically, the biogeneration of (R)-Z-7-decen-4-olide, an alternative name for the compound, has been reported from the action of the yeasts Pichia stipitis and Pichia ohmeri on linolenic acid. tandfonline.com This highlights the capability of microorganisms to synthesize valuable lactones from fatty acid precursors.

A key characteristic of the natural occurrence of 5-(3-hexen-1-yl)dihydro-2(3H)-furanone is the prevalence of a specific isomer. The naturally identified form of this compound is the (Z)-isomer, often referred to as cis-7-decen-4-olide. mdpi.com In contrast, the (E)-isomer, or trans-isomer, is reported to be not found in nature. thegoodscentscompany.com This stereospecificity is a common feature of biological systems, where enzymatic processes favor the formation of one particular isomer over others.

Advanced Isolation Methodologies from Complex Natural Matrices

The extraction and purification of gamma-lactones like 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- from complex natural sources require sophisticated separation techniques due to the presence of numerous other compounds.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This is a foundational and widely used method for separating fragrance compounds from biotransformation media or plant extracts. mdpi.com Solvents such as diethyl ether, dichloromethane, and chloroform (B151607) are frequently used, with diethyl ether often showing high recovery efficiency for lactones. mdpi.com However, a significant challenge with LLE is the co-extraction of lipids and other contaminants, which necessitates further purification steps. mdpi.com

Chromatographic Techniques: Various forms of chromatography are essential for isolating pure lactones.

Column Chromatography (CC): This is a standard procedure where a solid stationary phase, such as silica (B1680970) gel, is used to separate compounds based on their polarity. scielo.br

Vacuum Liquid Chromatography (VLC): A variation of column chromatography performed under vacuum, allowing for faster separation of fractions from a crude extract. scielo.br

Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which is particularly effective for purifying compounds like lactones from aqueous extracts. nih.gov

Hydrodistillation: This traditional technique is used to recover volatile compounds from plant material. mdpi.com It can be an effective method for isolating lactones, although its application is less documented in the literature for this specific purpose compared to solvent extraction. mdpi.com

Adsorption: This method can be used to selectively capture lactones from a mixture, followed by desorption to recover the purified compound. mdpi.com

The selection and combination of these methods are optimized based on the specific natural matrix and the scale of the isolation. nih.govresearchgate.net For instance, a multi-step process for isolating sesquiterpene lactones from chicory roots involved an initial aqueous extraction, followed by liquid-liquid extraction and final purification by reversed-phase chromatography. nih.gov

Elucidation of Biosynthetic Pathways of Gamma-Lactones

The biosynthesis of gamma-lactones is intricately linked to fatty acid metabolism in both plants and microorganisms. tandfonline.comnih.gov The general pathway involves the modification of fatty acids to introduce a hydroxyl group, followed by chain shortening and subsequent intramolecular cyclization.

The formation of many volatile compounds in plants, including certain lactones, originates from polyunsaturated fatty acids like linoleic and linolenic acid through the lipoxygenase (LOX) pathway. nih.govresearchgate.net This pathway is a key part of the plant's response to stress and is involved in growth and development. nih.govnih.gov

Several key enzymatic steps are crucial in the formation of gamma-lactones:

Lipoxygenase (LOX) Action: LOX enzymes catalyze the initial step, which is the hydroperoxidation of polyunsaturated fatty acids. nih.govnih.gov These enzymes introduce an oxygen molecule to the fatty acid chain, creating a fatty acid hydroperoxide. researchgate.net

Hydroxylation: Following the initial oxidation, other enzymes, such as those from the cytochrome P450 family, can be involved in creating a hydroxy fatty acid. This hydroxylation often occurs at a specific position on the fatty acid chain.

β-Oxidation: The resulting hydroxy fatty acid can then be shortened through the β-oxidation pathway. This process removes two-carbon units from the fatty acid chain in each cycle.

Lactonization: After a specific number of β-oxidation cycles, a hydroxy acid of the appropriate chain length is generated. This precursor, a 4-hydroxy carboxylic acid, then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered gamma-lactone ring.

Genetic and Molecular Basis of Biosynthetic Pathways

Key findings from these genomic studies include:

Gene Amplification: The genome of J. sambac shows a significant amplification of genes associated with fragrance, particularly Terpene Synthase (TPS) genes, which are often found in gene clusters resulting from tandem duplications. researchgate.net

Key Gene Families: Gene clusters belonging to the Salicylic Acid/Benzoic Acid/Theobromine (SABATH) and Benzylalcohol O-acetyltransferase/Anthocyanin O-hydroxycinnamoyltransferase (BAHD) superfamilies have been identified as being related to the biosynthesis of phenylpropanoid and benzenoid compounds, another major class of jasmine volatiles. researchgate.net

Regulatory Mechanisms: Recent studies have identified thousands of long non-coding RNAs (lncRNAs) in jasmine flowers. Many of these are differentially expressed during blooming and are predicted to regulate the expression of genes involved in the terpenoid and phenylpropanoid/benzenoid biosynthesis pathways, adding another layer of complexity to the control of fragrance production. nih.gov

These discoveries provide a foundational genetic framework for understanding how jasmine produces its signature scent. Further research is needed to isolate the specific genes and regulatory networks responsible for the biosynthesis of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Dihydrofuranone, 5-(3-hexen-1-yl)dihydro-

The synthesis of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, often referred to as (±)-γ-jasmolactone, and its analogs, involves diverse and innovative chemical strategies. These approaches aim to construct the characteristic five-membered lactone ring with the specific hexenyl side chain.

Stereoselective Synthesis of Enantiomers (e.g., (R)- and (S)-gamma-lactones)

The biological activity and organoleptic properties of γ-lactones are often enantiomer-dependent, making stereoselective synthesis a critical area of research. Significant efforts have been directed towards the asymmetric synthesis of both (R)- and (S)-enantiomers of γ-jasmolactone.

One notable approach achieves the enantioselective synthesis of (R)-(+)-γ-Jasmolactone in two steps with a high enantiomeric excess (92% ee). researchgate.net This method starts from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl (B1604629) ester and involves a key step that inverts the configuration of the stereogenic center. researchgate.net General enantioselective routes to cis-disubstituted γ-lactones have also been developed using Evans asymmetric aldolization as the crucial step. nih.gov This strategy employs chiral auxiliaries derived from (S)-phenylalanine or (R)-phenylglycine to establish the desired stereocenters. nih.gov Furthermore, highly stereoselective methods have been developed for creating γ-lactone subunits, which are crucial intermediates for complex natural products. core.ac.ukscielo.br These syntheses often start from readily available chiral materials like D-mannitol and rely on highly selective protection and deprotection steps to build the required stereocenters. scielo.br

Enzymatic Synthesis and Biocatalysis (e.g., Lipase-catalyzed reactions)

Biocatalysis, particularly using lipases, presents an efficient and environmentally benign alternative for producing optically active γ-lactones. jst.go.jptandfonline.com Lipase-catalyzed kinetic resolution of racemic precursors is a widely used method. tandfonline.com For instance, the lipase-catalyzed resolution of racemic N-benzyl-4-hydroxyalkylamides can effectively separate enantiomers, which are then converted into the desired optically active γ-lactones. jst.go.jptandfonline.com

A combination of lipase-catalyzed resolution and the Mitsunobu reaction has been successfully employed to synthesize various (S)-γ-lactones, including (S)-γ-jasmolactone, with high yields (71–88%) and excellent optical purities (>97%). tandfonline.com This chemoenzymatic approach overcomes the 50% yield limitation of simple kinetic resolutions. tandfonline.com Lipases from Pseudomonas species have shown high efficiency in the stereoselective hydrolysis of various γ- and δ-lactones, although γ-lactones are generally resolved less efficiently than their δ-counterparts. nih.gov The development of engineered "carbene transferase" enzymes, evolved from cytochrome P450, has introduced a novel C-C bond-forming strategy for lactone synthesis via intramolecular carbene insertion, further expanding the biocatalytic toolbox. nih.gov

| Enzyme/Method | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Lipase-catalyzed resolution & Mitsunobu reaction | Racemic N-benzyl-4-hydroxyalkylamides | (S)-γ-Lactones (e.g., (S)-γ-jasmolactone) | Yields of 71-88% and >97% optical purity. | tandfonline.com |

| Lipase from Pseudomonas species | Racemic γ-nonalactone | Optically active γ-nonalactone | Moderate enantioselectivity (70% ee at 50% conversion). | nih.gov |

| Lipase-catalyzed transesterification | Racemic N-benzyl-4-hydroxyalkanamides | (R)- and (S)-4-substituted γ-lactones | Successful separation and conversion of both enantiomers. | jst.go.jp |

| Engineered Cytochrome P450 (Carbene Transferase) | Diazo compounds | Diverse γ-lactones | New-to-nature C-C bond formation via intramolecular C-H insertion. | nih.gov |

Organometallic Catalysis in Furanone Synthesis (e.g., Gold, Rhodium/Palladium mediated reactions)

Organometallic catalysis offers powerful and versatile tools for the construction of the furanone ring system. Catalysts based on palladium, rhodium, and gold have been extensively studied for this purpose.

Palladium-catalyzed reactions are prominent in furanone synthesis. nih.govdigitellinc.comacs.org Methods include intramolecular oxidative cyclizations of α-hydroxyenones and oxycarbonylation of alkynes to generate the furanone core. digitellinc.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, provide an efficient route to 4-substituted 2(5H)-furanones by reacting stable precursors like 4-tosyl-2(5H)-furanone with various boronic acids. organic-chemistry.orgysu.am This allows for the direct installation of diverse side chains onto the furanone ring. organic-chemistry.orgysu.am

Rhodium-catalyzed reactions have been developed for the synthesis of complex furanone-containing scaffolds. acs.orgnih.gov For example, Rh(III)-catalyzed cascade reactions involving C-H activation, annulation, and lactonization can produce furanone-fused isoquinolines in a single step with high regioselectivity. acs.orgnih.gov Additionally, binary catalytic systems combining Rh(II) and Pd(0) facilitate a cyclization/allylic alkylation cascade to yield highly substituted 3(2H)-furanones. organic-chemistry.org

Gold-catalyzed synthesis has emerged as a mild and efficient method for furanone formation. organic-chemistry.orgacs.orgnih.gov Gold catalysts effectively promote the cyclization of substrates like 2-oxo-3-butynoic esters and γ-hydroxyalkynones. organic-chemistry.orgacs.org Cascade reactions, such as a propargyl-Claisen rearrangement followed by heterocyclization, can be catalyzed by gold(I) complexes to produce highly substituted furans from simple propargyl vinyl ethers. nih.gov

| Metal Catalyst | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium(II) | Intramolecular Oxycarbonylation | Alkynes | Densely functionalized butenolides | digitellinc.com |

| Palladium(0) | Cross-Coupling (Suzuki) | 4-Tosyl-2(5H)-furanone and boronic acids | 4-Substituted 2(5H)-furanones | organic-chemistry.orgysu.am |

| Rhodium(III) | Cascade C-H Activation/Annulation | Imines and 4-hydroxy-2-alkynoates | Furanone-fused isoquinolines | acs.orgnih.gov |

| Gold(I)/Gold(III) | Cyclization/Cycloisomerization | γ-Hydroxyalkynones / 2-Oxo-3-butynoates | Substituted 3(2H)-furanones | organic-chemistry.orgacs.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone strategy for synthesizing the γ-lactone ring. nih.govnih.govacs.org These reactions involve the formation of the ester bond from a precursor molecule containing both a hydroxyl and a carboxylic acid (or its derivative) function at an appropriate distance.

Palladium-catalyzed intramolecular allylic alkylations are particularly effective. nih.govacs.org In these reactions, a nucleophile and an electrophilic allyl group are tethered by an ester moiety, and cyclization is induced by a Pd(0) catalyst to exclusively form the five-membered (5-exo) lactone ring. nih.govacs.org DFT calculations have been used to understand the factors controlling the regioselectivity of these cyclizations. acs.org Another powerful approach is intramolecular C-H functionalization, where a C-H bond is activated and subsequently participates in C-C bond formation to close the ring. nih.gov This has been demonstrated effectively using engineered enzymes to catalyze intramolecular carbene insertions into C-H bonds, a method that can be tuned to produce lactones of various ring sizes. nih.gov

Synthesis of Dihydrofuranone Derivatives

The modification of the basic 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- structure is crucial for creating analogs with potentially enhanced or different biological activities. Strategies focus on modifying both the side-chain and the furanone ring itself.

Strategies for Side-Chain and Ring Modifications

Modifications to the side-chain can be achieved by employing different starting materials in the total synthesis routes described above. For instance, using different boronic acids in palladium-catalyzed Suzuki coupling reactions allows for the introduction of a wide variety of aryl and alkyl groups at the C4 position of the furanone ring. organic-chemistry.orgysu.am

Ring modifications often involve transformations of the furanone core. The 2(5H)-furanone skeleton is a versatile starting point for synthesizing other heterocyclic systems. For example, reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine (B178648) derivatives can lead to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov The presence of reactive handles, such as halogen atoms on the furanone ring, provides opportunities for nucleophilic substitution reactions, enabling the introduction of new functional groups and the construction of diverse molecular scaffolds. nih.gov

Chemoenzymatic and Bio-inspired Synthetic Routes

The pursuit of more sustainable and "green" chemical processes has led to the exploration of chemoenzymatic and bio-inspired routes for the synthesis of furanones. These methods often leverage the high selectivity of enzymes and the use of renewable starting materials.

Bio-inspired synthesis mimics the natural formation of furanones. For example, several 4-hydroxy-3(2H)-furanones, which are potent flavor compounds, are known to form during the heating of foodstuffs through Maillard reactions between sugars and amino acids. nih.gov The biosynthesis of ascorbic acid (vitamin C), a prominent furanone derivative, from sugars in plants is a well-characterized enzymatic process. nih.gov These natural pathways provide inspiration for developing laboratory-scale syntheses from bio-based feedstocks. ucl.ac.uk

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical transformations. A practical chemoenzymatic route has been developed for the synthesis of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-6-amino-3-ol from the renewable and inexpensive isosorbide. unipi.it This process involves a highly regioselective acetylation of a hydroxyl group catalyzed by an enzyme, followed by chemical steps to complete the synthesis. unipi.it While not directly producing the title compound, this approach highlights the potential of integrating enzymatic steps for the synthesis of complex furanone-based structures from renewable sources.

The synthesis of isotopomeric dihydro-2(3H)-furanones (γ-butyrolactones) has been achieved in quantitative yield from succinic, fumaric, or maleic acids using a ruthenium catalyst under deuterium (B1214612) pressure. nih.gov This method, while not enzymatic, demonstrates the use of simple, readily available precursors for the formation of the dihydro-2(3H)-furanone core.

Naturally occurring brominated furanones produced by the red seaweed Delisea pulchra represent another area of bio-inspiration. nih.gov These compounds are synthesized by the organism to prevent bacterial colonization. nih.gov Understanding the biosynthetic pathways of such marine natural products could open new avenues for the biomimetic synthesis of functionalized furanones.

Biological and Ecological Roles

Role in Chemical Communication and Chemical Ecology

Furanones are significant players in the chemical language of various organisms, mediating interactions within and between species. Their roles span from plant defense signaling to microbial communication and marine ecological dynamics.

The furanone structure is a component of many natural products, including those that function as volatile organic compounds (VOCs) and pheromones, critical for plant-insect communication. nih.gov VOCs are responsible for the characteristic odors of plants, such as the "green-leaf odour" of freshly cut grass, which is composed of compounds like (Z)-3-hexen-1-ol and (E)-2-hexenal. nih.gov While direct studies on 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- are not prevalent, related furanone derivatives have been identified as key signaling molecules.

For instance, certain furanones act as pheromones, which are chemicals used by insects and other animals to communicate with each other. epa.gov A notable example is (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a sex pheromone produced by the female Japanese beetle to attract males. epa.gov Similarly, 5-methyl-4-hydroxy-3(2H)-furanone serves as a male pheromone in the cockroach Eurycolis florionda. nih.gov Given that 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- belongs to the same chemical family, it may possess similar signaling properties in certain ecological contexts. foodb.ca

Table 1: Examples of Furanone Derivatives in Plant-Insect Communication

| Compound Name | Role | Organism |

|---|---|---|

| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone (Nuranone) | Female sex pheromone | Japanese Beetle (Popillia japonica) epa.gov |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Male pheromone | Cockroach (Eurycolis florionda) nih.gov |

| (Z)-3-Hexen-1-ol | Green-leaf volatile | Various plants nih.gov |

| (E)-2-Hexenal | Green-leaf volatile | Various plants nih.gov |

The core structure of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is a gamma-butyrolactone (B3396035) (GBL). foodb.ca GBLs are a class of signaling molecules, often referred to as bacterial hormones, that play a crucial role in regulating various physiological processes in bacteria, particularly in the genus Streptomyces. nih.govacs.orgbiorxiv.org These molecules are involved in quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. nih.gov

The regulation of secondary metabolism and morphological development in many actinomycete bacteria is controlled by GBLs. acs.orgbiorxiv.org For example, the A-factor, a well-studied GBL from Streptomyces griseus, is essential for streptomycin (B1217042) production. rsc.org The widespread presence of genes for GBL synthesis suggests they are a major class of signaling molecules in actinomycetes. rsc.org Furanones can interfere with these signaling systems, for instance, by inhibiting biofilm formation in various bacteria. nih.govresearchgate.net The structural similarity of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- to these bacterial signaling molecules suggests it could act as a hormone analogue, potentially influencing microbial communities.

In marine environments, furanones are potent chemical defense agents. The red alga Delisea pulchra produces halogenated furanones that prevent the colonization of its surface by other organisms, a process known as biofouling. nih.govnih.gov These compounds work by interfering with the quorum-sensing systems of bacteria, which are often the first colonizers in biofilm formation. nih.govfrontiersin.org By disrupting bacterial communication, these furanones inhibit the development of biofilms and the subsequent settlement of larger organisms. nih.gov

Furthermore, these algal furanones can deter grazing by marine herbivores, functioning as a predator avoidance mechanism. nih.gov Prey animals employ a variety of strategies to avoid predators, including chemical defenses. numberanalytics.comnih.govnih.govescholarship.orgresearchgate.net The production of unpalatable or toxic compounds is a common strategy. The role of furanones from Delisea pulchra as both antifouling and anti-herbivory agents highlights their importance in marine chemical ecology. nih.govnih.gov

Antimicrobial and Antifungal Activities of Furanone Derivatives

Furanone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govresearchgate.netnih.gov These compounds can inhibit the growth of various pathogenic bacteria and fungi and are particularly noted for their ability to prevent biofilm formation. nih.govresearchgate.net

Research has shown that certain 2(5H)-furanone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, halogenated furanones from the alga Delisea pulchra inhibit biofilm formation in E. coli. nih.gov Synthetic furanones have also been developed that show potent anti-infective properties. nih.gov Some furanone derivatives have been found to be active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and the fungus Candida albicans. nih.govnih.gov The mechanism of action can involve the disruption of quorum sensing, as well as direct inhibition of microbial growth. nih.govnih.gov One study highlighted a 2(5H)-furanone derivative, F105, which showed highly selective activity against Gram-positive bacteria by inducing reactive oxygen species (ROS) and subsequent protein damage. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Furanone Derivatives

| Furanone Derivative Type | Target Organism(s) | Observed Effect |

|---|---|---|

| Halogenated Furanones (from Delisea pulchra) | E. coli, Pseudomonas aeruginosa | Inhibition of biofilm formation, interference with quorum sensing nih.govnih.gov |

| 3-(1-Hexenyl)-5-methyl-2-(5H)furanone | Pythium ultimum | Antifungal activity researchgate.net |

| 2(5H)-Furanone Derivative F105 | Staphylococcus aureus (including MRSA), Bacillus subtilis | Selective antibacterial activity, biofilm prevention nih.govmdpi.com |

| 2(5H)-Furanone Derivative F131 | S. aureus - C. albicans mixed cultures | Antimicrobial and biofilm-preventing activity nih.gov |

Enzyme Inhibitory and Modulatory Activities

Furanone derivatives have been investigated for their potential to inhibit or modulate the activity of various enzymes, which is a key mechanism for their therapeutic effects.

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have focused on furanone derivatives as potential selective COX-2 inhibitors. nih.govresearchgate.net For example, a series of 2,2-dimethyl-4,5-diaryl-3(2H)furanones were synthesized and evaluated for their ability to inhibit COX-2. nih.gov Other research has utilized quantitative structure-activity relationship (QSAR) analysis to design and predict the COX-2 inhibitory potential of furanone derivatives. researchgate.net Furthermore, novel pyridazinone derivatives synthesized from furanones have shown potent and selective COX-2 inhibition, with some being superior to the reference drug celecoxib (B62257) in vitro. nih.govtandfonline.com These findings underscore the potential of the furanone scaffold in developing new anti-inflammatory agents. nih.govresearchgate.net

Table 3: COX-2 Inhibition by Furanone Derivatives

| Furanone Derivative Class | Study Focus | Key Finding |

|---|---|---|

| 2,2-Dimethyl-4,5-diaryl-3(2H)furanones | Synthesis and evaluation of COX-2 inhibitory activity | Compounds demonstrated the ability to inhibit COX-2. nih.gov |

| Pyridazinone derivatives (from furanones) | Synthesis and evaluation as dual COX-2/15-LOX inhibitors | Three derivatives were more potent selective COX-2 inhibitors than celecoxib. nih.govtandfonline.com |

| Various 2(3H)-Furanones | Molecular docking and synthesis | Identification of potential COX-2 inhibitors through computational and experimental methods. |

An article on the biological and ecological roles of the chemical compound 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- cannot be generated as requested. Extensive searches for scientific literature and data concerning the specified biological activities of this particular compound have yielded no specific results.

The provided outline requires in-depth, scientifically accurate information on the following topics for "2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-":

Influence of Stereochemistry on Observed Biological Activity

Despite utilizing various search strategies, including the compound's chemical name, synonyms, and CAS number (67114-38-9), no peer-reviewed studies, patents, or other credible scientific resources could be located that describe research into this compound's effects on CDC7 kinase, DNA replication, or its potential as a leishmanicidal agent. Furthermore, there is no available information on how the stereochemistry of "2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-" influences its biological functions.

The available information is primarily limited to its identification in chemical databases and its listing as a flavoring agent. thegoodscentscompany.comthegoodscentscompany.comscribd.com There is a general lack of published research into the specific pharmacological or ecological roles outlined in the request.

While there is research on other furanone derivatives and their various biological activities, such as anticancer and antimicrobial properties, the strict constraint to focus solely on 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- prevents the inclusion of this information.

Therefore, due to the absence of specific and verifiable scientific data for this compound in the requested areas, it is not possible to produce a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. While no specific QSAR models for 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- have been published, research on other furanone and γ-butyrolactone derivatives offers a predictive framework.

QSAR models for various furanone derivatives have been developed to predict their biological activities, such as antifungal and cyclooxygenase-2 (COX-2) inhibitory effects. researchgate.netnih.gov For instance, a QSAR study on thirty-two furanone derivatives as potential COX-2 inhibitors resulted in a statistically significant 2D QSAR model. researchgate.net Similarly, a 3D-QSAR analysis of α-methylene-γ-butyrolactone derivatives synthesized as antifungal agents revealed a robust model with good predictive capability. acs.orgnih.gov These models are typically validated using internal and external validation methods, yielding high correlation coefficients (R²) and predictive R² (pred_r²) values, which underscore their reliability. researchgate.netresearchgate.net

A study on α-benzylidene-γ-lactone derivatives against the plant pathogenic fungus Botrytis cinerea developed a QSAR model with an R² of 0.961, indicating a strong correlation between the structural features and antifungal activity. nih.gov Another QSAR investigation on α-methylene-γ-butyrolactone derivatives against Colletotrichum lagenarium yielded a model with an R² of 0.9824. researchgate.net

Table 1: Examples of QSAR Models for Furanone Derivatives

| Furanone Derivative Class | Biological Activity | QSAR Model Type | Key Statistical Parameter (R²) | Reference |

|---|---|---|---|---|

| α-benzylidene-γ-lactones | Antifungal (B. cinerea) | 2D-QSAR | 0.961 | nih.gov |

| General Furanone Derivatives | COX-2 Inhibition | 2D-QSAR | Not specified | researchgate.net |

| α-methylene-γ-butyrolactones | Antifungal (C. lagenarium) | 3D-QSAR | 0.9824 | researchgate.net |

| α-methylene-γ-butyrolactones | Antifungal (V. mali) | 3D-QSAR | Not specified | acs.orgnih.gov |

Across various studies on furanone derivatives, several key structural features have been identified as crucial for their biological activity. For antifungal α-benzylidene-γ-lactone derivatives, the presence of electron-withdrawing substituents at the meta- or para-positions of the benzylidene moiety was found to enhance activity. nih.gov In the context of quorum sensing inhibition, a significant finding is that furanones with shorter alkyl side chains tend to exhibit stronger binding against the RhlR receptor in Pseudomonas aeruginosa. nih.gov Furthermore, the presence of halogens, such as bromine, can improve binding affinity against various quorum-sensing receptors. nih.gov

Molecular Docking and Advanced Computational Approaches to Ligand-Target Interactions

Molecular docking studies on furanone derivatives have provided insights into their binding modes with various biological targets. For example, docking studies of furanone derivatives with the COX-2 enzyme have helped to elucidate the structural basis for their inhibitory activity. researchgate.net

In the field of quorum sensing, marine-derived furanones have been docked against receptors like LasR, RhlR, and PqsR in P. aeruginosa. nih.gov These studies revealed that furanones likely compete with the native acyl-homoserine lactone (AHL) autoinducers for binding to the ligand-binding domain of these receptors. nih.gov The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. nih.gov For instance, interactions with residues such as Trp60, Tyr64, and Ser129 in the LasR receptor have been observed for furanone derivatives. nih.gov

A theoretical study evaluated the interaction of furanone derivatives with the Eag-1 potassium channel, a potential cancer target, suggesting that these compounds could act as inhibitors. ccij-online.orgccij-online.org

Table 2: Molecular Docking Studies of Furanone Derivatives with Biological Targets

| Furanone Derivative Class | Biological Target | Key Interacting Residues | Predicted Outcome | Reference |

|---|---|---|---|---|

| Marine-derived Furanones | LasR Receptor (P. aeruginosa) | Trp60, Tyr64, Ser129 | Quorum Sensing Inhibition | nih.gov |

| Marine-derived Furanones | RhlR Receptor (P. aeruginosa) | Not specified | Quorum Sensing Inhibition | nih.gov |

| General Furanone Derivatives | Eag-1 Potassium Channel | Not specified | Anticancer Activity | ccij-online.orgccij-online.org |

| General Furanone Derivatives | COX-2 Enzyme | Not specified | Anti-inflammatory Activity | researchgate.net |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for furanone derivatives are diverse and depend on their specific structure and the biological context.

Receptor binding assays are crucial for confirming the interactions predicted by molecular docking. labome.commerckmillipore.com For furanone derivatives acting as quorum sensing inhibitors, it is hypothesized that they bind to the ligand-binding domains of receptors like LasR and RhlR, thereby preventing the binding of natural autoinducers and subsequent gene activation. nih.govnih.gov Studies on brominated furanones, such as C-30, suggest that they can render the LasR protein dysfunctional by binding to its ligand-binding site without inducing the necessary conformational changes for its activity. nih.gov

In the context of γ-butyrolactone signaling molecules in Streptomyces, these compounds bind to specific receptor proteins, which then dissociate from DNA, leading to the transcription of secondary metabolite biosynthetic gene clusters. nih.gov The binding affinity is influenced by the length and branching of the alkyl side chain. acs.org

Furanone derivatives have been shown to modulate various enzymatic pathways. A number of furanone derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory pathway. nih.gov Some pyridazinone derivatives synthesized from furanones exhibited dual COX-2/15-LOX inhibition. nih.gov

Furthermore, some butyrolactone derivatives have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes. nih.gov In the context of antifungal activity, α-methylene-γ-butyrolactone derivatives have been shown to cause cell deformation, increase cell membrane permeability, and reduce the number of mitochondria in pathogenic fungi. acs.orgnih.gov

Rational Design Principles for Bioactive Analogues

The rational design of bioactive analogues of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, a member of the γ-butyrolactone family, is guided by structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the parent compound to understand how these changes influence its biological activity. While specific research on the rational design of analogues for this exact compound is limited in publicly available literature, general principles can be extrapolated from studies on other 5-substituted-γ-butyrolactones. The primary focus of such design strategies is to optimize the compound's interaction with its biological target, thereby enhancing its desired activity, selectivity, and pharmacokinetic properties.

The design of new analogues typically involves modifications at three key positions of the γ-butyrolactone scaffold: the lactone ring itself, the C5 position where the side chain is attached, and the side chain itself.

Modification of the Lactone Ring:

The γ-butyrolactone ring is a common pharmacophore in many biologically active compounds. frontiersin.org Its ester linkage is a key feature, and its replacement can lead to significant changes in activity. For instance, the substitution of the oxygen atom in the lactone ring with sulfur to form a γ-thiobutyrolactone has been shown in some series of compounds to improve anticonvulsant potency. nih.gov This suggests that altering the electronic and steric properties of the heterocyclic ring can be a valid strategy for designing new analogues.

Modification of the C5-Side Chain:

The nature of the substituent at the C5 position is crucial for the biological activity of γ-butyrolactones. The length, branching, and presence of unsaturation in the side chain can significantly impact the compound's interaction with its target.

Chain Length: Studies on other bioactive lactones have shown that the length of an aliphatic side chain can influence potency. For example, in a series of fatty acid-drug conjugates, the chain length of the fatty acid affected the pharmacokinetic and pharmacodynamic profiles. nih.gov For analogues of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, systematically varying the length of the hexenyl side chain (e.g., from a pentenyl to a heptenyl group) could be a key strategy to probe the binding pocket of its biological target.

Unsaturation: The presence and position of the double bond in the 3-hexenyl side chain are likely critical for bioactivity. The double bond introduces conformational rigidity and potential for specific interactions (e.g., π-π stacking) with the target. Designing analogues where the double bond is shifted along the chain (e.g., to the 2- or 4-position) or where its stereochemistry (cis/trans) is altered would be important steps in SAR exploration. Furthermore, the degree of unsaturation could be modified, for instance, by designing analogues with a saturated hexyl side chain or by introducing additional double bonds.

Branching and Steric Hindrance: Introducing branching on the side chain can provide insights into the steric tolerance of the biological target. For example, adding methyl or other small alkyl groups to the hexenyl chain could either enhance or disrupt binding, depending on the topology of the binding site.

Functionalization of the Side Chain:

Introducing functional groups into the side chain is a common strategy in rational drug design to enhance potency, selectivity, and pharmacokinetic properties.

Polar Groups: The introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can alter the solubility of the compound and introduce new hydrogen bonding interactions with the target.

Halogens: Halogenation of the side chain with fluorine, chlorine, or bromine can influence the compound's lipophilicity, metabolic stability, and binding affinity.

Aromatic Rings: Incorporating aromatic or heteroaromatic rings into the side chain can introduce new binding interactions, such as π-π stacking or hydrophobic interactions, which can significantly enhance bioactivity.

Interactive Data Table: Hypothetical SAR for 5-Substituted-γ-Butyrolactone Analogues

The following table illustrates hypothetical SAR data based on general principles, demonstrating how modifications to the C5-side chain could influence biological activity. The activity is presented as a relative value for illustrative purposes.

| Compound ID | C5-Side Chain | Modification Type | Relative Bioactivity |

| Parent | 5-(3-hexen-1-yl) | - | 1.0 |

| Analogue 1 | 5-(2-hexen-1-yl) | Isomerization (Double Bond Position) | 0.8 |

| Analogue 2 | 5-(4-hexen-1-yl) | Isomerization (Double Bond Position) | 1.2 |

| Analogue 3 | 5-(n-hexyl) | Saturation of Double Bond | 0.5 |

| Analogue 4 | 5-(3-hepten-1-yl) | Increased Chain Length | 1.5 |

| Analogue 5 | 5-(3-penten-1-yl) | Decreased Chain Length | 0.7 |

| Analogue 6 | 5-(3-methyl-3-hexen-1-yl) | Introduction of Branching | 0.9 |

| Analogue 7 | 5-(6-hydroxy-3-hexen-1-yl) | Introduction of Polar Group | 1.8 |

| Analogue 8 | 5-(6-fluoro-3-hexen-1-yl) | Halogenation | 1.6 |

Analytical Chemistry and Detection Methodologies

Advanced Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental to the analysis of furanone derivatives, enabling their separation from complex mixtures and subsequent quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-. This method allows for the separation of individual components from a complex mixture based on their boiling points and interaction with the stationary phase of the GC column, followed by their detection and identification by mass spectrometry.

In the context of food and beverage analysis, where lactones contribute significantly to the aroma profile, GC-MS is widely used to identify and quantify these compounds. nih.gov For instance, the volatile profiles of various wines have been analyzed to determine their lactone composition. nih.gov While specific studies profiling 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- are not extensively documented, the general methodology is well-established. A typical GC-MS analysis would involve the extraction of volatiles, followed by injection into the GC system. The resulting mass spectrum for the compound would exhibit a molecular ion peak and a characteristic fragmentation pattern that aids in its identification. The retention index, a measure of where the compound elutes relative to a series of n-alkane standards, is also a critical parameter for identification on a specific GC column.

Table 1: Illustrative GC-MS Parameters for Lactone Analysis

| Parameter | Typical Value/Condition |

| Column Type | DB-5, HP-5MS, or similar non-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40-60 °C, ramp at 2-5 °C/min to 250 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual compounds from a mixture. For lactones that may be thermally labile or not sufficiently volatile for GC, HPLC offers a robust alternative. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The purification of lactones, including those with unsaturated alkyl groups, can be achieved using various HPLC methods. google.comnih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is commonly employed. nih.gov The separation of lactones from their corresponding hydroxy acid forms, which can exist in equilibrium, is a notable application of HPLC. nih.govnih.gov For the purification of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, a gradient elution method would likely be developed to ensure optimal separation from any impurities or related compounds.

Table 2: Representative HPLC Conditions for Lactone Purification

| Parameter | Typical Value/Condition |

| Column Type | C18 or C8 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detector | UV (at low wavelengths, e.g., 210 nm) or Refractive Index (RI) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 100 µL |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in solid or liquid samples. researchgate.net It involves the exposure of a fused-silica fiber coated with a sorbent material to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.

HS-SPME is frequently used in the analysis of aroma compounds in food and beverages, including various lactones. nih.govacs.org The choice of fiber coating is critical for the selective and efficient extraction of the target analytes. researchgate.net For a compound like 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, a fiber with a coating such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) would likely be effective due to its broad applicability for different types of volatile compounds. researchgate.net The combination of HS-SPME with GC-MS provides a highly sensitive and automated method for the determination of trace levels of this furanone derivative in complex matrices. nih.govfigshare.com

Advanced Spectroscopic Methods for Structural Elucidation

Once isolated, spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | ~177 |

| CH₂ (C3) | ~2.5 | ~28 |

| CH₂ (C4) | ~2.0-2.3 | ~29 |

| CH (C5) | ~4.5 | ~80 |

| CH₂ (C1') | ~1.6-1.8 | ~35 |

| CH₂ (C2') | ~2.1 | ~20 |

| CH (C3') | ~5.4 | ~125 |

| CH (C4') | ~5.5 | ~131 |

| CH₂ (C5') | ~2.0 | ~26 |

| CH₃ (C6') | ~0.9 | ~14 |

Note: These are estimated values based on typical shifts for similar structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.govfigshare.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of the target compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ion spectrum provides valuable structural information and can be used to confirm the identity of the compound. While a specific MS/MS spectrum for 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is not available in the provided search results, general fragmentation pathways for furanones have been studied and would involve characteristic losses from the lactone ring and the side chain. imreblank.ch

Development of Novel Detection Assays for Trace Analysis

The detection of trace levels of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, a volatile lactone, in complex matrices necessitates the development of highly sensitive and selective analytical methodologies. Modern analytical chemistry has moved towards methods that minimize sample preparation, reduce the use of organic solvents, and enhance detection limits. For a compound like 5-(3-hexen-1-yl)dihydro-2(3H)-furanone, which is often present in minute quantities, techniques that combine efficient extraction and pre-concentration with high-resolution separation and detection are paramount.

A prominent technique for the trace analysis of volatile and semi-volatile organic compounds is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govlabrulez.com This approach is particularly advantageous as it is solvent-free, relatively fast, and can be fully automated. The selection of the SPME fiber coating is critical and is tailored to the polarity and volatility of the target analyte. For a moderately polar compound like a furanone derivative, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. labrulez.com

Recent advancements have led to the development of more robust and higher capacity extraction phases, such as SPME Arrow , which offers a larger surface area and volume of the stationary phase, leading to improved sensitivity for trace-level components. restek.comrestek.com Furthermore, the coupling of SPME with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and lower detection limits by using multiple reaction monitoring (MRM) to filter out background noise, which is crucial when analyzing complex samples like food or biological tissues. jst.go.jp

For chiral compounds such as the different enantiomers of 5-(3-hexen-1-yl)dihydro-2(3H)-furanone, which may exhibit different biological activities, enantioselective gas chromatography is the method of choice. This is often achieved using chiral capillary columns coated with modified cyclodextrins. The development of multidimensional gas chromatography (MDGC), particularly with a heart-cutting technique, allows for the separation of the enantiomers from a complex matrix. researchgate.netnih.gov In this setup, a specific portion of the effluent from the first column is selectively transferred ('heart-cut') to a second, chiral column for enhanced separation of the stereoisomers. nih.gov

The table below summarizes some of the advanced analytical techniques that can be applied for the trace analysis of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-.

| Analytical Technique | Principle | Advantages for Trace Analysis |

| HS-SPME-GC-MS | Adsorption of volatile analytes from the headspace onto a coated fiber, followed by thermal desorption into a GC-MS system. nih.govlabrulez.com | Solvent-free, minimal sample preparation, high sensitivity, and automation capabilities. |

| SPME Arrow-GC-MS/MS | Utilizes a more robust and higher capacity SPME device for extraction, coupled with tandem MS for enhanced selectivity. restek.comrestek.com | Increased extraction efficiency, lower detection limits, and improved signal-to-noise ratio in complex matrices. |

| Enantioselective MDGC-MS | Two-dimensional gas chromatography where a selected fraction from the first column is transferred to a second chiral column for separation of enantiomers. researchgate.netnih.govnih.gov | High-resolution separation of stereoisomers, enabling the quantification of individual enantiomers which may have different biological significances. |

| DMI-GC-ToF-MS | Difficult Matrix Introduction involves minimal sample cleanup where the sample is placed in a vial within the GC inlet for thermal desorption, coupled with Time-of-Flight MS for fast, full-spectrum acquisition. nih.gov | Reduced sample preparation time, suitable for complex and "dirty" samples, and high-speed data acquisition. |

Applications in Metabolomics and Volatilomics Profiling of Biological Systems

The study of the complete set of metabolites (metabolome) and volatile organic compounds (volatilome) in a biological system provides a functional snapshot of its physiological state. 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is a type of compound that can be a significant component of the volatilome of various organisms, particularly in plants and insects, where it may act as a semiochemical. nih.govresearchgate.net

In the field of plant volatilomics , this furanone derivative can be an important marker in the aroma profile of fruits and flowers. unimi.itmdpi.com The composition of volatile emissions can vary significantly with the developmental stage, environmental conditions, and genetic background of the plant. nih.gov For instance, the presence and concentration of 5-(3-hexen-1-yl)dihydro-2(3H)-furanone in the floral headspace can play a crucial role in attracting specific pollinators. researchgate.netnih.gov Comprehensive profiling of the floral scent bouquet, which can contain hundreds of volatile compounds, is typically performed using HS-SPME-GC-MS. mdpi.comnih.gov The resulting data can be subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify key discriminatory volatiles that differentiate between plant varieties or treatments. mdpi.com

In insect metabolomics , lactones like 5-(3-hexen-1-yl)dihydro-2(3H)-furanone can function as pheromones or kairomones, mediating communication and behavior. epa.govmdpi.com For example, a structurally related compound, (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, is a known sex pheromone in the Japanese beetle. epa.gov The analysis of insect glandular secretions or whole-body extracts can reveal the presence of such signaling molecules. The high sensitivity of modern analytical techniques allows for the detection of these compounds even from a single insect.

The following table illustrates a hypothetical dataset from a volatilomics study on two different plant species, showcasing how the relative abundance of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- and other related volatile compounds might be presented.

| Compound | Plant Species A (Relative Peak Area %) | Plant Species B (Relative Peak Area %) | Putative Role |

| 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- | 5.7 ± 0.8 | 1.2 ± 0.3 | Floral attractant, fruity aroma |

| Linalool | 15.2 ± 1.5 | 22.4 ± 2.1 | Floral scent, pollinator attractant |

| (Z)-3-Hexen-1-ol | 8.9 ± 1.1 | 12.5 ± 1.4 | Green leaf volatile, defense signaling |

| β-Myrcene | 12.3 ± 1.3 | 7.8 ± 0.9 | Terpene precursor, insect attractant |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 0.5 ± 0.1 | 3.1 ± 0.5 | Caramel-like aroma, flavor compound |

Metabolomics and volatilomics studies that include the analysis of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- are crucial for understanding the biochemical pathways that lead to its formation and its ecological significance. ebrary.netresearchgate.net By correlating the abundance of this compound with genetic information (genomics) and gene expression data (transcriptomics), a more complete picture of its role in biological systems can be achieved. nih.gov

Environmental Fate, Degradation, and Biotransformation

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of furanone derivatives are influenced by their physicochemical properties. While specific studies on 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- are not available, the behavior of analogous compounds suggests it would have moderate persistence and mobility.

The persistence of lactones in the environment is variable. While the lactone ring itself is relatively stable, it can undergo hydrolysis, particularly under alkaline conditions, to form the corresponding hydroxy acid. nih.govwikipedia.org This hydrolysis can be a key factor in its environmental degradation. The rate of this hydrolysis is influenced by pH and temperature. nih.gov For instance, the hydrolysis of N-acylhomoserine lactones is significantly faster at 37°C than at 22°C. nih.gov

Table 1: Predicted Environmental Mobility of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-

| Environmental Compartment | Predicted Mobility | Rationale |

| Soil | Low to Moderate | The long alkyl chain is expected to adsorb to organic matter, while the polar lactone group may increase water solubility to some extent. |

| Water | Moderate | The compound is likely to be sparingly soluble in water. Its fate in water will be influenced by hydrolysis and biodegradation. |

| Air | Low | Due to its relatively high molecular weight and expected low vapor pressure, significant partitioning to the atmosphere is unlikely. |

| Sediment | High | The hydrophobic nature of the hexenyl side chain will likely lead to partitioning into sediments in aquatic environments. |

Biodegradation Pathways in Natural Environments

Biodegradation is a primary route for the breakdown of organic compounds in the environment, and furanone derivatives are no exception. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

The biodegradation of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is expected to proceed through two main pathways: hydrolysis of the lactone ring and oxidation of the alkyl side chain.

Lactone Ring Hydrolysis: The initial and most crucial step in the microbial degradation of lactones is the enzymatic hydrolysis of the ester bond in the lactone ring. nih.govnih.gov This reaction is catalyzed by lactonase enzymes, which are produced by a wide variety of bacteria and fungi. nih.govnih.gov The hydrolysis opens the ring to form the corresponding gamma-hydroxy carboxylic acid. This process has been observed in the degradation of N-acyl homoserine lactones (AHLs), where the lactone ring is opened to render the signaling molecule inactive. nih.govnih.gov

Side-Chain Oxidation: The hexenyl side chain is also a target for microbial attack. Microorganisms can degrade n-alkyl-substituted cyclic compounds by oxidizing the alkyl side chain. capes.gov.br This process typically involves beta-oxidation, where the fatty acid chain is shortened by two carbon atoms at a time. The presence of a double bond in the hexenyl group may require additional enzymatic steps for saturation before or during the oxidation process.

A variety of enzymes are involved in the biotransformation of lactones. The key enzymes are lactonases, which belong to the hydrolase class.

Lactonases (AHL lactonases): These enzymes are well-known for their role in quorum quenching, where they inactivate bacterial signaling molecules (AHLs) by hydrolyzing the lactone ring. nih.govnih.govresearchgate.net These enzymes exhibit broad substrate specificity and can degrade lactones with different acyl chain lengths. researchgate.net An enzyme from Bacillus sp., termed AiiA, has been shown to inactivate AHLs through hydrolysis. nih.gov Similarly, an α/β-hydrolase from an Aeromicrobium sp. has been identified to hydrolyze the macrolide ring of resorcylic acid lactones. mdpi.com

Other Hydrolases: Besides specific lactonases, other esterases and lipases can also catalyze the hydrolysis of the lactone ring, although often with lower efficiency. The enzymatic hydrolysis of the lactone is a critical detoxification step, as the resulting open-chain hydroxy acid is generally less biologically active. mdpi.com

Photodegradation and Chemical Stability in Various Environmental Media

In addition to biodegradation, abiotic processes such as photodegradation and chemical hydrolysis can contribute to the breakdown of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-.

Chemical Stability and Hydrolysis: The furanone ring is susceptible to hydrolysis, which is a reversible reaction. wikipedia.org The stability of the lactone ring is pH-dependent, with hydrolysis being favored under alkaline conditions. nih.gov In acidic water, an equilibrium between the lactone and the corresponding hydroxy acid will exist. wikipedia.org Studies on the hydrolytic stability of various organic compounds have shown that pH is a critical factor. nih.govraineslab.comnih.govresearchgate.net For many compounds, hydrolysis is catalyzed by acid. nih.govraineslab.com

Environmental Monitoring and Analysis of Degradation Products

To assess the environmental presence and breakdown of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, sensitive analytical methods are required.

Analytical Methods: The detection and quantification of lactones and their degradation products in environmental samples like water and soil are typically performed using chromatographic techniques coupled with mass spectrometry. nih.gov High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for analyzing these types of compounds due to their sensitivity and selectivity. nih.govnih.gov For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. researchgate.net Solid-phase extraction (SPE) is often used to concentrate the analytes from water samples before analysis. nih.gov

Degradation Products: The primary degradation product expected from the hydrolysis of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is the corresponding 4-hydroxy-7-decenoic acid. Further degradation of the side chain through oxidation would lead to shorter-chain hydroxy acids and eventually to carbon dioxide and water. Environmental monitoring would likely focus on detecting the parent compound and its initial hydrolysis product.

Table 2: Potential Degradation Products and Analytical Methods

| Degradation Product | Chemical Structure | Analytical Method |

| 4-Hydroxy-7-decenoic acid | HOOC-(CH₂)₂-CH(OH)-(CH₂)₂-CH=CH-CH₂-CH₃ | LC-MS/MS |

| Shorter-chain hydroxy acids | Various | GC-MS (after derivatization), LC-MS/MS |

| Carbon Dioxide and Water | CO₂, H₂O | Not typically monitored as specific degradation products |

Emerging Research Frontiers and Future Directions

Advancements in Chemoinformatics and Computational Chemistry for Predictive Modeling

The fields of chemoinformatics and computational chemistry are providing powerful predictive tools for understanding the properties and reactivity of γ-lactones. High-level computational methods are being employed to estimate thermochemical properties, which are crucial for both academic understanding and industrial process design.

For instance, extensive thermochemical studies on γ- and δ-lactones have utilized calorimetric techniques alongside computational calculations. mdpi.com Methods such as the composite ab initio G4 and G4(MP2) theories, as well as Density Functional Theory (DFT) approaches like M06-2X, have proven effective in estimating the gas-phase enthalpy of formation with results that show good agreement with experimental data. mdpi.com These computational models can explore the effects of structural features, such as the length of an alkyl side chain, on the energetic properties of lactones. mdpi.com

Furthermore, computational studies, including DFT calculations, are instrumental in elucidating reaction mechanisms, such as the intramolecular palladium-catalyzed allylic alkylations used to synthesize γ-lactones. nih.gov These models help researchers understand the influence of substrate geometry (E/Z isomerism) and the nature of chemical tethers on reaction pathways and product selectivity. nih.gov By predicting the behavior of molecules in complex reactions, these computational tools accelerate the development of efficient and stereoselective synthetic routes. scielo.br

Table 1: Computational Methods in Lactone Research

| Method/Theory | Application | Reference |

|---|---|---|

| G4 and G4(MP2) | Estimation of gas-phase enthalpy of formation | mdpi.com |

| M06-2X (DFT) | Estimation of gas-phase enthalpy of formation; Study of reaction mechanisms | mdpi.com |

Synthetic Biology and Metabolic Engineering for Sustainable Production of Lactones

The demand for natural-identical flavor and fragrance compounds has spurred significant interest in biotechnological production methods. Synthetic biology and metabolic engineering offer a sustainable alternative to chemical synthesis, utilizing engineered microbes as cell factories. nih.govlongdom.org The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host for producing γ-lactones, such as the peach-like aroma compound γ-decalactone. nih.govacs.org

Metabolic engineering strategies focus on optimizing the biosynthetic pathways within the host organism. Key approaches include:

Engineering the Hydroxylation Pathway : The production of γ-lactones often begins with a hydroxy fatty acid. acs.org Enhancing this initial hydroxylation step, which can be catalyzed by enzymes like hydratases or hydroxylases, is a primary target for modification. acs.org

Engineering the β-Oxidation Pathway : Researchers modify the β-oxidation pathway to control the shortening of the fatty acid carbon chain, ensuring the correct precursor is available for lactonization. acs.orgacs.org

Engineering the Lactonization Reaction : The final step involves the cyclization of the hydroxy fatty acid to form the γ-lactone ring. acs.org

By applying these strategies, scientists can redirect metabolic flux towards the desired product. For example, engineering has been used to fine-tune the ratio of lactones in Ashbya gossypii to achieve a relative yield of over 99% for γ-decalactone. acs.org The "design-build-test-learn" cycle, a core principle of metabolic engineering, allows for the iterative optimization of microbial strains for higher yields and efficiency. youtube.com These approaches, proven for compounds like γ-decalactone, lay the groundwork for the sustainable production of other valuable lactones, including 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-.

Discovery of New Bioactive Analogues from Underexplored Natural Sources

Nature remains a vast reservoir of novel chemical structures, and the search for new bioactive lactones from underexplored sources is an active research frontier. Fungi, in particular, are a rich source of unique secondary metabolites. A notable example is the isolation of two new bioactive trisubstituted furanones, pinofuranoxins A and B, from Diplodia sapinea, a pathogenic fungus affecting conifers. nih.gov These compounds feature a unique combination of functional groups, including an epoxy moiety, which is a first for this class of molecules. nih.gov

Phytochemical investigations of plants also continue to yield new compounds. Studies on Camellia ptilosperma leaves, for instance, led to the isolation of novel triterpenes and pheophorbides with significant cytotoxic activity against cancer cell lines. nih.gov While not lactones themselves, these discoveries highlight the potential of exploring diverse flora for novel bioactive agents. Research on natural products increasingly involves multidisciplinary approaches, combining traditional isolation techniques with computational biology and systems biology to predict and optimize the bioactivity of newly discovered compounds. nih.gov The discovery of such natural analogues provides templates for the development of new synthetic compounds and expands the library of known furanones with potential applications in medicine and agriculture. researchgate.netresearchgate.net

Strategic Applications in Agrochemical and Biotechnological Research (e.g., Targeted Pest Control, Bioremediation)

The biological activities of furanones and their analogues suggest significant potential for strategic applications in agrochemical and biotechnological research. The discovery of phytotoxic metabolites from plant pathogens, such as the pinofuranoxins from Diplodia sapinea which induce necrotic lesions on various plants, points to their potential as natural herbicides or as lead structures for developing them. nih.gov

In the realm of pest control, synthetic biology offers pathways to enhance crop resilience. By engineering plants to produce their own pest-resistant compounds, the reliance on external chemical pesticides can be reduced. longdom.org While the specific activity of 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro- is not extensively documented, related compounds have shown antifungal and antibacterial properties, suggesting a potential role in protecting plants from microbial diseases. scielo.br

Biotechnology also holds promise for environmental applications. Synthetic biology aims to develop microbes capable of bioremediation, where the organisms break down hazardous substances like heavy metals or oil spills into harmless byproducts. longdom.org The engineering of microbial cell factories, central to producing biochemicals, can be adapted for environmental cleanup, representing a future direction for the application of organisms designed to metabolize or produce specific lactones and related chemicals.

Integration of Omics Technologies for Comprehensive Functional Characterization

To fully understand the biological roles and production pathways of compounds like 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, researchers are increasingly turning to "omics" technologies. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of all proteins) provide a system-level view of cellular processes. nih.gov

These technologies are crucial for several research areas:

Pathway Elucidation : By analyzing which genes and proteins are expressed under specific conditions, researchers can identify the enzymes and regulatory elements involved in a biosynthetic pathway. For example, the functional characterization of genes like F3H (flavanone 3-hydroxylase) in plants has been achieved by cloning the gene and analyzing its function in a host organism like Saccharomyces cerevisiae. nih.gov

Understanding Biological Effects : When a cell or organism is exposed to a bioactive compound, its transcriptome and proteome change in response. Analyzing these changes can reveal the compound's mechanism of action. For instance, transcriptomic analysis of human cells exposed to pro-inflammatory cytokines revealed significant changes in gene expression, including those related to immune response and cell stress. nih.gov

Improving Metabolic Engineering : Integrated analysis of transcriptomics and proteomics is a powerful tool for identifying bottlenecks in engineered metabolic pathways. nih.gov By comparing the levels of gene transcripts and their corresponding proteins, scientists can make more informed decisions to optimize the production of a target molecule. nih.govmdpi.com

The integration of these omics approaches allows for a comprehensive functional characterization that moves beyond single-gene studies to a holistic understanding of the compound's role in complex biological systems. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-, and how do reaction conditions influence stereochemical outcomes?

- Methodology :

- Lactonization strategies : Cyclization of γ-hydroxy acids (e.g., 4-hydroxy-3-hexenyl butyric acid) using acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) to control regioselectivity.

- Alkene functionalization : Substitution at the 5-position via Grignard or organozinc reagents, followed by oxidation to form the furanone ring .

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate the (Z)- or (E)-isomer, as stereochemistry impacts biological activity .